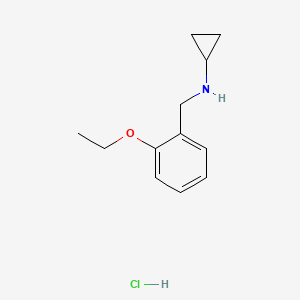

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride

Description

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative with a 2-ethoxy-substituted benzyl group. Its molecular formula is C₁₂H₁₈ClNO (calculated based on structural analogs), and it is primarily used in research settings. The compound features a cyclopropane ring fused to an amine group, with a benzyl substituent modified by an ethoxy (-OCH₂CH₃) group at the ortho position of the aromatic ring. Limited commercial availability is noted, as it is listed as "discontinued" by CymitQuimica .

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-14-12-6-4-3-5-10(12)9-13-11-7-8-11;/h3-6,11,13H,2,7-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGLNIBFFSGXBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride typically involves the reaction of 2-ethoxybenzyl chloride with cyclopropanamine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs, focusing on substituent variations and molecular properties:

Substituent Effects on Properties

- Electron-Donating vs. Electron-Withdrawing Groups: Ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups are electron-donating, enhancing the aromatic ring's electron density. This increases lipophilicity compared to electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) .

Positional Isomerism :

Stability and Reactivity

- N-(2-Ethoxybenzyl)cyclopropanamine HCl: No direct stability data, but ethoxy groups generally confer moderate stability.

Pharmacological and Toxicological Insights

- Limited data exist for most analogs.

Research and Commercial Landscape

- Suppliers : N-(2-Ethoxybenzyl)cyclopropanamine HCl is supplied by specialized vendors (e.g., ALEX INDUSTRIES, Zunhua Jinchi Chemicals), though availability is inconsistent .

Biological Activity

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride features a cyclopropane ring attached to an ethoxybenzyl group. This unique structure may confer specific biological properties that differentiate it from other cyclopropanamine derivatives. The molecular formula is , with the presence of the ethoxy group potentially enhancing solubility and receptor interactions.

The mechanism of action for N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride involves its interaction with various biological targets, including enzymes and receptors. It is believed that the compound can modulate enzyme activity by binding to active sites, thereby influencing metabolic pathways. Specific studies have indicated that it may act as an inhibitor of certain proteases, which are critical in various disease processes, including viral infections and cancer progression.

Antimicrobial Properties

Research has indicated that N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The exact mechanisms underlying this antimicrobial effect are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary data suggest that N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. In particular, studies have shown that it can inhibit tumor growth in specific cancer models, warranting further investigation into its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride, a comparison with structurally similar compounds is essential. Below is a summary table highlighting the differences among selected compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride | C₁₂H₁₈ClN | Ethoxy group enhances solubility and receptor interaction |

| N-(2-Methoxybenzyl)cyclopropanamine hydrochloride | C₁₂H₁₇ClN | Methoxy group may alter biological activity |

| N-(2-Chlorobenzyl)cyclopropanamine hydrochloride | C₁₂H₁₈ClN | Chlorine substitution could affect reactivity |

This table illustrates how variations in substituents can influence biological activity and reactivity profiles. The ethoxy group in N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride is particularly significant as it may enhance solubility and facilitate better interactions with biological targets compared to its analogs.

Study on Antiviral Activity

In a recent study, N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride was evaluated for its antiviral properties against alphaviruses. The compound demonstrated significant inhibitory effects on viral replication in vitro, indicating its potential as a therapeutic agent against viral infections. The IC50 values obtained from these assays suggest that the compound effectively reduces viral titers at low concentrations .

Anticancer Efficacy Assessment

Another case study focused on the anticancer efficacy of the compound in xenograft models of human tumors. Results showed that treatment with N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride led to a marked reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis and inhibit angiogenesis, further supporting its potential use as an anticancer agent.

Q & A

Q. What are the key synthetic pathways for N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reductive amination between 2-ethoxybenzaldehyde and cyclopropanamine, followed by hydrochloric acid salt formation. A common approach (adapted from related compounds in ) includes:

- Step 1: Reacting 2-ethoxybenzaldehyde with cyclopropanamine in methanol under inert atmosphere (e.g., argon) with acetic acid as a catalyst.

- Step 2: Reducing the intermediate Schiff base using sodium cyanoborohydride (NaBH3CN) or hydrogenation with palladium catalysts.

- Step 3: Precipitating the hydrochloride salt by adding HCl in ether.

Optimization Tips: - Monitor pH to avoid over-protonation, which reduces yield.

- Use molecular sieves (3 Å) to remove water and shift equilibrium toward product formation .

- Purity can be enhanced via recrystallization in ethanol/water mixtures.

Q. Which analytical techniques are essential for characterizing N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride?

Methodological Answer: Core techniques include:

- NMR Spectroscopy: Confirm structure via ¹H/¹³C NMR, focusing on cyclopropane protons (δ 0.5–1.5 ppm) and ethoxybenzyl aromatic signals (δ 6.5–7.5 ppm).

- HPLC-MS: Assess purity and molecular weight (e.g., [M+H]+ ion at m/z ~210).

- Elemental Analysis: Verify chloride content (theoretical ~16% for C₁₂H₁₈ClNO).

- Melting Point: Compare with literature values to detect impurities (e.g., sharp MP ~200–220°C) .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

- Storage: Keep as a solid in airtight, light-protected containers at –20°C to prevent hydrolysis of the ethoxy group.

- Stability Tests: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., free amine or oxidized byproducts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar cyclopropanamine derivatives?

Methodological Answer: Discrepancies may arise from:

- Purity Variance: Compare batch purity via orthogonal methods (e.g., HPLC vs. NMR).

- Assay Conditions: Standardize cell-based assays (e.g., use identical cell lines, serum concentrations, and incubation times). For enzyme inhibition studies, validate IC₅₀ values under controlled pH and cofactor availability .

- Statistical Rigor: Apply multivariate analysis to account for confounding variables (e.g., solvent effects in cytotoxicity assays) .

Q. What computational strategies predict the collision cross-section (CCS) of N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride for ion mobility studies?

Methodological Answer:

- In Silico Modeling: Use tools like MOBCAL or CCSondé to simulate CCS values based on 3D conformers (e.g., predicted [M+H]+ CCS ~120–130 Ų).

- Experimental Validation: Compare with experimental CCS obtained via drift-tube ion mobility-mass spectrometry (DTIM-MS). Adjust force fields (e.g., AMBER) to improve agreement between predicted and observed values .

Q. How can enantiomeric purity be ensured during synthesis, given the cyclopropane ring’s stereochemical sensitivity?

Methodological Answer:

- Chiral Chromatography: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers.

- Asymmetric Synthesis: Employ chiral catalysts (e.g., Ru-BINAP complexes) during the cyclopropanation step to favor desired stereoisomers.

- Circular Dichroism (CD): Verify enantiopurity by comparing experimental CD spectra with reference data .

Q. What methodologies assess metabolic stability in preclinical studies?

Methodological Answer:

- Liver Microsome Assays: Incubate the compound with rat/human liver microsomes (1 mg/mL) at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes.

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to evaluate inhibition potential.

- Data Interpretation: Calculate intrinsic clearance (CLint) and extrapolate to in vivo hepatic clearance using the well-stirred model .

Data Analysis and Experimental Design

Q. How should researchers design structure-activity relationship (SAR) studies for derivatives targeting enzyme inhibition?

Methodological Answer:

- Scaffold Modification: Synthesize analogs with variations in the ethoxy group (e.g., replace with methoxy or fluorine) and cyclopropane substituents.

- Activity Profiling: Test inhibition against target enzymes (e.g., kinases or cytochrome P450 isoforms) using fluorescence-based assays.

- Statistical Modeling: Apply QSAR models (e.g., CoMFA or machine learning) to correlate structural features with IC₅₀ values .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.